Product packaging for 2-Imino-5-methylthiazol-3(2H)-amine(Cat. No.:CAS No. 181070-34-8)

2-Imino-5-methylthiazol-3(2H)-amine

Cat. No.: B064048
CAS No.: 181070-34-8
M. Wt: 129.19 g/mol
InChI Key: LLDCXMSCCWIZQB-UHFFFAOYSA-N
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Description

2-Imino-5-methylthiazol-3(2H)-amine is a synthetically accessible thiazole derivative that serves as a versatile scaffold in medicinal chemistry and pharmacological research. Its core structure, featuring both imino and amine functionalities on a thiazole ring, makes it a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly those with potential biological activity. Researchers utilize this compound to develop novel small molecule libraries for high-throughput screening against various therapeutic targets. Its primary research value lies in its role as a key intermediate in exploring structure-activity relationships (SAR) for compounds targeting enzymes and receptors, with published investigations exploring its relevance in modulating neurological and inflammatory pathways. The mechanism of action for derivatives of this core structure is often linked to interactions with purinergic or histaminergic receptors, though its specific activity is highly dependent on the final synthesized analog. This product is offered to the scientific community to facilitate the discovery of new chemical entities and probe fundamental biochemical processes. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for your research applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3S B064048 2-Imino-5-methylthiazol-3(2H)-amine CAS No. 181070-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imino-5-methyl-1,3-thiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-2-7(6)4(5)8-3/h2,5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDCXMSCCWIZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Imino 5 Methylthiazol 3 2h Amine and Its Structural Analogues

One-Pot Synthesis Strategies for Thiazol-2(3H)-imine Derivatives

One-pot synthesis represents an efficient and resource-sparing approach in organic chemistry, minimizing the need for intermediate purification steps, thereby saving time and reducing solvent waste.

Reactions Involving α-Active Methylene (B1212753) Ketones

A facile and efficient one-pot, four-step procedure has been developed for the synthesis of various thiazol-2(3H)-imine derivatives. bohrium.com This method commences with the bromination of α-active methylene ketones, such as acetylacetone (B45752) or ethyl acetoacetate, often using N-bromosuccinimide (NBS). bohrium.comresearchgate.net The resulting α-bromo ketone is then treated with potassium thiocyanate (B1210189) to form a thiocyanate intermediate. researchgate.net The final step involves condensation with a range of primary amines, including aromatic amines and benzylamine (B48309), in ethanol (B145695) to yield the desired thiazol-2(3H)-imine derivatives. bohrium.com This approach is notable for not requiring complex extraction or chromatographic purification techniques. bohrium.comresearchgate.net

Interestingly, the reaction of 3-thiocyanacetylacetone with benzylamine yielded an unexpected product, identified as N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide, rather than the anticipated 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one. bohrium.com The structure of this novel compound was confirmed through spectroscopic data and X-ray crystallography. researchgate.net

An alternative strategy involves the modified Hantzsch condensation, which utilizes the in situ α-halogenation of active methylene ketones. nih.gov This electrochemical approach, mediated by ammonium (B1175870) iodide (NH4I), allows for the direct reaction of active methylene ketones with thioureas, bypassing the need to pre-synthesize and isolate the α-halogenated intermediates. nih.gov

Cyclocondensation Approaches with Thiourea (B124793) Derivatives

Cyclocondensation reactions involving thiourea and its derivatives are fundamental to the synthesis of the thiazole (B1198619) core. The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea, remains a cornerstone method. researchgate.net This has been expanded to use substituted thioureas to produce N-substituted thiazol-2(3H)-imines. researchgate.net

Modern variations of this reaction have been developed to improve efficiency and versatility:

Three-Component Reactions: A simple and highly efficient one-pot, three-component procedure involves the reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate in the presence of a catalytic amount of triethylamine. researchgate.net In this method, the thiourea derivative is generated in situ from the primary amine and isothiocyanate. researchgate.net

Hypervalent Iodine Reagents: Thiazoles can be synthesized through the cyclocondensation of thioureas or thioamides with 1-alkynyl(phenyl)-λ3-iodanes. nih.govacs.org This method provides a route to 2,4-disubstituted thiazole derivatives. acs.org

Green Chemistry Approaches: To align with the principles of green chemistry, protocols have been developed using more environmentally benign conditions. One such method employs poly(ethylene glycol-400) (PEG-400) as a medium for the cyclocondensation of α-tosyloxyketones with thioureas at room temperature. wjrr.org Another approach uses basic ionic liquids, such as [omim][OH], to facilitate the regioselective one-pot reaction of aryl amines, alkylisothiocyanates, and α-haloketones, offering excellent yields and a recyclable reaction medium. researchgate.net

Electrochemical Synthesis: An electrochemical method has been reported for the synthesis of 2-aminothiazoles from active methylene ketones and thioureas. Mediated by NH4I in an undivided cell with graphite (B72142) electrodes, this process involves the in situ generation of an α-iodoketone as the key active species. nih.gov

Multi-Step Synthesis Pathways Leading to 2-Imino-5-methylthiazol-3(2H)-amine Core

Multi-step synthesis allows for the construction of more complex molecules where one-pot strategies may not be feasible. These pathways provide greater control over the introduction of specific functional groups.

Condensation Reactions with Hydrazine (B178648) Hydrate (B1144303) and Carbon Disulfide

Hydrazine hydrate and carbon disulfide are key reagents for constructing certain heterocyclic systems, including those built upon a thiazole framework. A synthetic route starting from ethyl 4-bromo-3-oxopentanoate demonstrates this approach. nih.gov The initial reaction with thiourea yields an ester derivative of 2-amino-5-methylthiazole (B129938). nih.gov This ester is then condensed with hydrazine hydrate to form the corresponding acetohydrazide, specifically 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide. nih.gov

This hydrazide intermediate can be further functionalized. For instance, reaction with carbon disulfide in a basic alcoholic solution, followed by acidification, leads to the formation of a 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov The reaction between hydrazine hydrate and carbon disulfide is also used independently to produce thiocarbohydrazide, a versatile precursor in various heterocyclic syntheses. google.com

Incorporation of Substituted Aldehydes and Primary Amines

Primary amines and substituted aldehydes are crucial for introducing diversity into the final thiazole structure, often by forming imine or Schiff base linkages.

Primary Amines: In one-pot syntheses, the final step is often the condensation with a primary amine, which dictates the substituent on the exocyclic imino group or the endocyclic nitrogen at position 3. bohrium.com

Substituted Aldehydes: Aldehydes are commonly used to create Schiff bases (azomethines) by reacting with an amino group on the thiazole ring or a side chain. For example, 2-aminothiazole (B372263) derivatives can be reacted with substituted benzaldehydes to produce 2-arylideneamino-4-phenylthiazoles. nih.gov Similarly, the 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol intermediate can be condensed with a variety of substituted aldehydes to yield a series of Schiff bases. nih.gov Another pathway involves the reaction of a thiazole hydrazide with different aldehydes to introduce a range of substituents. mdpi.com

Regioselective Synthesis of 2-Iminothiazole Derivatives

Regioselectivity, the control over which region of a molecule reacts, is critical in the synthesis of substituted iminothiazoles to ensure the formation of the correct isomer. A convenient one-pot, three-component reaction has been described for the regioselective synthesis of 3-alkyl-2-(arylimino)-thiazole derivatives. researchgate.net This reaction involves an alkylisothiocyanate, an arylamine, and an α-haloketone in the presence of a heterogeneous basic catalyst like poly-4-vinyl pyridine. researchgate.net

The regioselectivity of the cyclocondensation between an unsymmetrical ketone and a thiourea derivative is often governed by the relative electrophilicity of the different carbonyl carbons. researchgate.net The nucleophilic nitrogen atoms of the thiourea will preferentially attack the more electrophilic carbonyl carbon, thus directing the orientation of the final thiazole ring. The structures of these regiochemically defined products are typically confirmed using advanced spectroscopic techniques such as 2D-NMR and X-ray crystallography. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

The development of efficient and environmentally benign synthetic routes to 2-iminothiazoline and 2-aminothiazole derivatives, which are structurally related to this compound, has been significantly advanced through the application of various catalytic systems. These catalytic methods offer advantages such as improved reaction rates, higher yields, milder reaction conditions, and the potential for catalyst recycling, aligning with the principles of green chemistry.

A prominent strategy in the synthesis of 2-aminothiazoles is the Hantzsch synthesis, which traditionally involves the condensation of α-haloketones with thiourea. nih.gov Catalytic versions of this reaction have been developed to circumvent the need for pre-halogenated starting materials and to improve efficiency. For instance, an iron-iodine catalyzed one-pot synthesis from methyl aryl ketones and thiourea has been demonstrated. researchgate.net This approach generates the α-iodoketone in situ using a catalytic amount of iodine, which then undergoes the classical Hantzsch condensation. researchgate.net

Heterogeneous catalysts have also been extensively explored for the synthesis of 2-aminothiazole derivatives. Montmorillonite-K10, a type of clay, has been successfully employed as a catalyst in a one-pot synthesis from a methylcarbonyl compound and thiourea in DMSO at 80°C. researchgate.net This method proposes the in situ formation of an α-iodomethylcarbonyl intermediate. researchgate.net Another innovative approach utilizes a multifunctional, magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) for the one-pot synthesis of 2-aminothiazoles. rsc.org This system uses trichloroisocyanuric acid (TCCA) as a halogen source, offering a safer alternative to iodine. rsc.org The magnetic nature of the catalyst facilitates its easy separation and recycling. rsc.org

The following table provides a summary of various catalytic systems used in the synthesis of 2-aminothiazole derivatives.

Catalyst SystemStarting MaterialsKey FeaturesReference
Montmorillonite-K10 / I₂Methylcarbonyl, ThioureaOne-pot synthesis, heterogeneous catalyst. researchgate.net
Ca/4-MePy-IL@ZY-Fe₃O₄ / TCCAAcetophenone, ThioureaMagnetic and recyclable nanocatalyst, uses TCCA as a halogen source. rsc.org
Iron / I₂Methyl aryl ketones, ThioureaCatalytic version of Hantzsch synthesis, in situ generation of α-iodoketones. researchgate.net
Pyridine (basic catalyst)3-ethoxyacryloyl chloride, 2-methylaniline/2-chloro-6-methylanilineUsed in the synthesis of substituted 3-ethoxyacrylamides as precursors. nih.gov

Furthermore, base-controlled regioselective synthesis has been developed to afford 2-imino thiazolines. This one-pot, three-component reaction between chiral amino esters, isothiocyanates, and α-bromoketones/alkyl halides in acetonitrile (B52724) leads to the formation of 2-imino thiazolines in good to excellent yields. acs.org The reaction mechanism is believed to proceed through the formation of thiourea and thiohydantoin intermediates. acs.org

Microwave-assisted synthesis has also emerged as a valuable tool. For example, the preparation of 4,5-substituted-2-aminothiazoles can be achieved by heating a substituted methyl aromatic ketone and a substituted thiourea in the presence of iodine molecules under microwave irradiation. google.com

The choice of catalyst and reaction conditions can significantly influence the reaction outcome, including the yield and purity of the desired 2-imino or 2-aminothiazole derivatives. The table below illustrates the impact of different catalysts on the yield of a model reaction for 2-aminothiazole synthesis.

CatalystSolventTemperature (°C)Yield (%)Reference
Ca/4-MePy-IL@ZY-Fe₃O₄EtOH80High rsc.org
Montmorillonite-K10DMSO80Good to Excellent researchgate.net
NoneVarious-No reaction rsc.org

These catalytic methodologies represent significant progress in the synthesis of the 2-aminothiazole and 2-iminothiazoline cores, providing a foundation for the development of more efficient and selective syntheses of this compound and its derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Imino 5 Methylthiazol 3 2h Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-imino-5-methylthiazol-3(2H)-amine derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the core structure and the nature of various substituents. nih.govrsc.orgsemanticscholar.orgmdpi.com

In the ¹H NMR spectra of these compounds, characteristic signals confirm the presence of the thiazole (B1198619) ring and its substituents. For instance, the methyl group (CH₃) at the C5 position of the thiazole ring typically appears as a singlet in the upfield region of the spectrum. nih.govmdpi.com The proton attached to the C4 position of the thiazole ring also gives a characteristic signal. semanticscholar.org The protons of the amino or imino groups often appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. nih.govsemanticscholar.org

For example, in a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, the ¹H NMR spectrum of an intermediate ethyl ester showed a triplet at 1.18 ppm and a quartet at 4.07 ppm, confirming the ethyl ester group. nih.gov Another intermediate in the same study displayed singlets at 2.32 ppm and 6.91 ppm, corresponding to the methyl and amine groups, respectively. nih.gov In a different study, the ¹H NMR spectrum of 2-amino-5-(4-acetylphenylazo)-thiazole showed a singlet at δ 2.45 ppm for the methyl protons (COCH₃), a singlet at δ 6.90 ppm for the C4-thiazole proton, and a broad singlet at δ 8.15 ppm for the NH₂ protons. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic. For instance, in 2-amino-5-(4-acetylphenylazo)-thiazole derivatives, the carbon atoms of the thiazole ring resonate at approximately δ 162.79, 147.01, and 108.10 ppm. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound/Derivative Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Ethyl 2-amino-5-methylthiazole-4-carboxylate CH₃ (ester) 1.18 Triplet nih.gov
CH₂ (ester) 4.07 Quartet nih.gov
CH₃ (thiazole) 2.32 Singlet nih.gov
NH₂ 6.91 Singlet nih.gov
2-(2-amino-5-methylthiazol-4-yl) acetohydrazide NH 9.02 Singlet nih.gov
NH₂ 6.21, 6.86 Singlet nih.gov
2-amino-5-(4-acetylphenylazo)-thiazole COCH₃ 2.45 Singlet semanticscholar.org
C4-H (thiazole) 6.90 Singlet semanticscholar.org
NH₂ 8.15 Broad Singlet semanticscholar.org
N-(3-chlorophenyl)thiazol-2-amine CH (thiazole) 7.33, 6.70 Doublet rsc.org
Aromatic CH 8.25, 7.45, 7.31-7.20, 7.02 Various rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

Compound/Derivative Carbon Atom Chemical Shift (δ, ppm) Reference
2-amino-5-(4-acetylphenylazo)-thiazole COCH₃ 199.78 semanticscholar.org
C=O (amide) 165.43 semanticscholar.org
Thiazole ring carbons 162.79, 147.01, 108.10 semanticscholar.org
Aromatic carbons 136.80, 128.82, 128.80, 128.70, 128.69 semanticscholar.org
N-(3-chlorophenyl)thiazol-2-amine Thiazole ring carbons 165.3, 138.3, 107.9 rsc.org
Aromatic carbons 141.9, 135.1, 130.4, 122.6, 117.7, 115.7 rsc.org

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. nih.govrsc.org The IR spectra of these compounds typically show characteristic absorption bands for N-H, C=N, C=C, and C-S stretching vibrations.

For example, in a series of 2-amino-5-methylthiazol derivatives, the IR spectrum of an ester intermediate displayed absorption bands at 1684 cm⁻¹ and 3364 cm⁻¹ corresponding to the C=O (ester) and NH₂ groups, respectively. nih.gov Another intermediate, a hydrazide derivative, showed absorption bands at 3316 and 3148 cm⁻¹ for the NH and NH₂ groups. nih.gov The presence of an azomethine group (–C=N–) in Schiff bases derived from 2-aminothiazoles can also be confirmed by its characteristic IR absorption. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of these compounds. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. rsc.org For instance, the molecular structure of synthesized 2-amino-5-(4-acetylphenylazo)-thiazole was confirmed by mass spectroscopy. semanticscholar.org In the characterization of N-(3-chlorophenyl)thiazol-2-amine, HRMS (ESI) calculated the mass for C₉H₈ClN₂S [M+H]⁺ as 211.0091, with the found value being 211.0093, confirming the compound's composition. rsc.org

Table 3: Key IR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
NH₂ 3364 nih.gov
C=O (ester) 1684 nih.gov
NH and NH₂ 3316, 3148 nih.gov
C≡N 2247 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structures of these compounds can reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and biological activity. For instance, the amino group of the thiazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the molecules of this compound derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) provide insights into the electronic structure and conjugation within the molecule.

The electronic spectra of these compounds are influenced by the nature and position of substituents on the thiazole ring and any attached aromatic systems. For instance, the introduction of chromophoric groups can lead to a bathochromic (red) shift in the absorption maximum.

Computational Chemistry and Theoretical Investigations of 2 Imino 5 Methylthiazol 3 2h Amine

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and to a lesser extent, the Hartree-Fock (HF) method, have been instrumental in characterizing 2-imino-5-methylthiazol-3(2H)-amine and related thiazole (B1198619) derivatives. nih.govresearchgate.net These computational approaches allow for the prediction of molecular properties, offering insights that complement experimental data.

DFT methods, such as B3LYP and B3PW91, are frequently used to calculate the optimized molecular structure, vibrational frequencies, and electronic properties of thiazole-containing molecules. nih.govepstem.net The choice of basis sets, like 6-31G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. nih.gov For instance, calculations on similar structures have shown good agreement between the theoretically obtained bond lengths and bond angles and those determined by experimental techniques. nih.gov

Geometry Optimization and Minimum Energy Structures

A fundamental application of quantum chemical calculations is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For derivatives of 2-aminothiazole (B372263), computational studies have successfully predicted their molecular geometries. nih.gov

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For example, in a related thiazole derivative, the planarity of the cation was quantified with a root-mean-square deviation of non-hydrogen atoms of 0.0814 Å. nih.govresearchgate.net Such calculations are essential for understanding the molecule's conformation and steric properties, which in turn influence its reactivity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. researchgate.netlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For various thiazole derivatives, these energies have been calculated to understand their electronic behavior and potential for chemical reactions. nih.gov The distribution of these frontier orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Thiazole Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data presented is for a representative thiazole derivative and serves as an illustrative example of the types of values obtained from such calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and simulating their UV-Visible absorption spectra. beilstein-journals.orgnih.gov This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* and n → π*). nih.gov

For thiazole-containing compounds, TD-DFT calculations have been used to assign the absorption bands observed in experimental UV-Vis spectra. nih.govresearchgate.net The calculated spectra often show good agreement with experimental measurements, particularly when solvent effects are taken into account. beilstein-journals.org These studies help in understanding the electronic structure and the nature of the transitions that give rise to the observed colors of these compounds.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of non-covalent interactions, including hydrogen bonds and van der Waals forces. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazolium Salt

Contact TypeContribution (%)
H···H35.4
S···H/H···S24.4
N···H/H···N8.7
Cl···H/H···Cl8.2
C···H/H···C7.7

Note: Data is for a related thiazolium salt and illustrates the quantitative insights gained from Hirshfeld analysis. nih.gov

Molecular Docking Simulations in Ligand-Receptor Interactions

Molecular docking is a computational methodology used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is widely used in drug design to understand how a small molecule might interact with a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a defined energy function. nih.gov

In the context of thiazole-containing compounds, molecular docking has been utilized as a computational tool to investigate potential binding modes with various protein targets. nih.gov The methodology allows for the prediction of binding affinities (often expressed as a binding energy score) and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. nih.govnih.gov Programs like AutoDock are commonly used for these simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The methodology involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., steric, electronic, and thermodynamic properties). nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to develop a predictive model that correlates these descriptors with the observed activity. nih.gov For series of thiazole derivatives, QSAR studies have been performed to understand which structural features are important for a particular biological effect. nih.gov This methodology aids in the rational design of new compounds with potentially enhanced activity by suggesting which molecular properties should be modified. nih.gov

Chemical Reactivity and Derivatization of the 2 Imino 5 Methylthiazol 3 2h Amine Scaffold

Reactions Involving the Imino Group (–C=N–)

The exocyclic imino group is a key functional handle for the derivatization of the 2-imino-5-methylthiazol-3(2H)-amine core. Its reactivity is characterized by susceptibility to hydrolysis and its ability to participate in condensation reactions.

Hydrolysis and Reversibility of Imine Formation

The imine bond (–C=N–) in the this compound scaffold is susceptible to hydrolysis, a reaction that involves the cleavage of the carbon-nitrogen double bond by water. This process is generally reversible and acid-catalyzed. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. This leads to the formation of an unstable carbinolamine intermediate, which then breaks down to yield a primary amine and a carbonyl compound. The reversibility of this reaction is significant, as the formation of the imine itself is a condensation reaction driven by the removal of water. wikipedia.org

Condensation with Carbonyl Compounds to Form Schiff Bases

The amino group of 2-aminothiazole (B372263) derivatives readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netresearchgate.net This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final imine product. wikipedia.org The reaction is often catalyzed by acids and can be driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation or the use of dehydrating agents like molecular sieves. A wide variety of aldehydes, including aromatic and heterocyclic aldehydes, have been successfully condensed with 2-aminothiazole derivatives to produce a diverse library of Schiff bases with various biological activities. researchgate.netnih.govnih.gov

Modifications and Substitutions on the Thiazole (B1198619) Ring System

The thiazole ring of the this compound scaffold provides multiple sites for modification and the introduction of various substituents, allowing for the fine-tuning of the molecule's properties.

Introduction of Substituents at the 4- and 5-Positions

The 4- and 5-positions of the thiazole ring are common sites for substitution. The Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring, allows for the introduction of substituents at these positions by using appropriately substituted α-haloketones and thioamides. derpharmachemica.comyoutube.com For instance, reacting an α-haloketone bearing a specific R group with thiourea (B124793) will result in a 2-aminothiazole with that R group at the 4- or 5-position. derpharmachemica.commdpi.com Further modifications can be achieved through various organic reactions. For example, the introduction of lipophilic substituents like methyl, bromo, or phenyl groups at the 4- and/or 5-positions has been explored for its effect on antitumor activities. nih.gov The synthesis of 4,5-disubstituted thiazoles can also be achieved via base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates. nih.gov

Functionalization of the Methyl Group

While direct functionalization of the methyl group at the 5-position of the this compound scaffold is less commonly reported, similar structures provide insights into potential reactions. For instance, in related heterocyclic systems, methyl groups attached to the ring can be activated for subsequent reactions. One general approach involves halogenation of the methyl group, followed by nucleophilic substitution to introduce a variety of functional groups. Another possibility is the condensation of the activated methyl group with aldehydes or other electrophiles. For example, in the synthesis of certain thiazole derivatives, the methyl group can be a precursor to other functionalities. acs.org

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The this compound scaffold can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions are powerful tools for building molecular complexity in a single step. nih.gov The diene-like character of parts of the thiazole ring system or the participation of the imino group can allow for reactions like Diels-Alder or [2+2] cycloadditions. nih.govlibretexts.orgyoutube.comyoutube.com For instance, multicomponent reactions involving 2-aminothiazole, aromatic aldehydes, and methylene active compounds have been used to synthesize novel thiazolo[3,2-a]pyrimidine derivatives. sciforum.net The formation of fused systems can also be achieved by reacting a substituted 2-aminothiazole with bifunctional reagents. For example, reaction with α,β-unsaturated ketones can lead to the formation of fused pyridinethiazole derivatives. The specific outcome of these reactions, whether it's a [4+2] or a [2+2] cycloaddition, can often be controlled by factors such as the substrate, reaction conditions (thermal or photochemical), and the presence of a photosensitizer. nih.gov

Formation of Metal Complexes with this compound as Ligand

Direct studies detailing the synthesis and characterization of metal complexes where this compound acts as the primary ligand are scarce. However, the coordination chemistry of the isomeric form, 2-amino-5-methylthiazole (B129938), and its Schiff base derivatives has been explored, revealing their versatility in forming stable complexes with various transition metals. These studies typically show that coordination occurs through the thiazole ring nitrogen and/or the exocyclic amino or imino nitrogen, and in the case of Schiff bases, also through other donor atoms like oxygen or sulfur from the aldehyde or ketone precursor.

Coordination of 2-Amino-5-methylthiazole and its Schiff Base Derivatives:

Research has demonstrated that 2-aminothiazole derivatives are effective ligands, forming complexes with a range of metal ions including Cu(II), Co(II), Ni(II), Zn(II), and Fe(III). nnpub.orgresearchgate.netscirp.orgacs.org The general procedure for the synthesis of these complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695), under reflux. nnpub.org

In a study on copper(II) Schiff base coordination compounds, adducts of the type [Cu(dienXXY₂)(2a-5mt)] were synthesized, where '2a-5mt' is 2-amino-5-methylthiazole. In these adducts, the 2-amino-5-methylthiazole coordinates to the copper center through the nitrogen atom of the thiazole ring, resulting in an octahedral geometry. acs.org

Another investigation focused on the synthesis of Fe(III) coordination polymers using 2-amino-4-methylthiazole (B167648) (a close isomer) as a ligand. scirp.org The resulting polymer, [Fe(BDC)(AMTZ)Cl]·2H₂O, features the amino nitrogen of the thiazole coordinating to the iron(III) ion. scirp.org

Schiff bases derived from 2-aminothiazoles are particularly common in coordination chemistry. These ligands are typically synthesized via the condensation of an aminothiazole with an aldehyde or ketone. The resulting imine nitrogen provides an additional coordination site. For instance, bivalent Ni(II), Co(II), and Cu(II) complexes of a Schiff base derived from 2-methylthiazole-5-carbaldehyde (B182251) have been prepared and characterized. nnpub.org Spectroscopic data for these complexes suggest a square planar geometry. nnpub.org

The table below summarizes the findings for metal complexes formed with ligands closely related to this compound.

Table 1: Metal Complexes of 2-Aminothiazole Derivatives

Metal IonLigandCoordination ModeGeometryReference
Cu(II)Adduct of a Schiff base and 2-amino-5-methylthiazoleThiazole ring nitrogenOctahedral acs.org
Fe(III)2-amino-4-methylthiazoleAmino nitrogenOctahedral scirp.org
Ni(II)Schiff base of 2-methylthiazole-5-carbaldehydeImine and thiazole nitrogenSquare Planar nnpub.org
Co(II)Schiff base of 2-methylthiazole-5-carbaldehydeImine and thiazole nitrogenSquare Planar nnpub.org
Cu(II)Schiff base of 2-methylthiazole-5-carbaldehydeImine and thiazole nitrogenSquare Planar nnpub.org

These studies collectively indicate that the thiazole ring and its substituents readily participate in coordination with metal ions, suggesting that this compound, if isolated and used as a ligand, would likely coordinate through its imino nitrogen and/or the thiazole ring nitrogen. The specific geometry of the resulting complexes would depend on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Structure Activity Relationship Sar Studies of 2 Imino 5 Methylthiazol 3 2h Amine Analogues

Systematic Exploration of Substituent Effects on Chemical Activity

The chemical activity of 2-iminothiazole analogues can be significantly altered by the introduction of various substituents at different positions of the thiazole (B1198619) ring and its associated side chains. Research has systematically explored these effects to map out the structural requirements for activity.

For instance, in a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, the nature of the aryl substituent at the 4-position of the thiazole ring was found to be crucial. mdpi.com The introduction of electron-withdrawing groups, such as chloro and nitro groups, on the aryl moiety has been a common strategy. mdpi.comresearchgate.net Specifically, derivatives with a 2,4-dichlorophenyl or a 2,4-dichloro-5-fluorophenyl substituent at the 4-position of the thiazole ring showed notable activity. mdpi.comresearchgate.net

Further modifications, such as the introduction of arylidene groups at the 5-position of the thiazolidin-4-one ring, have also been investigated. The yield of these reactions and the resulting compounds' properties were sensitive to the electronic nature of the substituents on the arylidene moiety. mdpi.com Nitro-substituted aromatic aldehydes, for example, generally resulted in better reaction yields. mdpi.comresearchgate.net

In another study focusing on 2-amino-5-methylthiazole (B129938) derivatives linked to a 1,3,4-oxadiazole-2-thiol (B52307) moiety, the nature of substituents on an aldehyde-derived Schiff base component was systematically varied. nih.gov The presence of electron-donating groups on the substituted aldehyde was found to be favorable for the antioxidant activity of the final compounds. nih.gov

The following table summarizes the effects of various substituents on the chemical properties and activities of 2-iminothiazole analogues based on findings from different studies.

Core Structure Position of Substitution Substituent Observed Effect
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one4-position of thiazole (Aryl group)p-ChlorophenylHigh reaction yield (81%) researchgate.net
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one4-position of thiazole (Aryl group)2,4-Dichloro-5-fluorophenylHigh reaction yield (70%) researchgate.net
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one5-position of thiazolidinoneo-NitrobenzylideneGood reaction yield (52-61%) researchgate.net
2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one5-position of thiazolidinonem-NitrobenzylideneHigh reaction yield (70-75%) researchgate.net
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Schiff basesVaried positions on aldehydeElectron-donating groupsSignificant radical scavenging potential nih.gov
2-Aminophenyl-5-halothiazoles5-position of thiazoleHalogen (e.g., Cl, Br)Modulated Aurora kinase inhibition mdpi.com

Identification of Key Pharmacophoric Features within the 2-Iminothiazole Nucleus

The 2-iminothiazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. researchgate.netnih.gov Several key pharmacophoric features of this nucleus have been identified that are crucial for its chemical interactions.

The essential features of the 2-iminothiazole pharmacophore include:

A Hydrogen Bond Donor/Acceptor System: The exocyclic imino group and the endocyclic nitrogen atom provide a rich system for hydrogen bonding. The imino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor. researchgate.net This dual capability allows for specific interactions with target molecules.

Aromatic and Bioisosteric Character: The thiazole ring is an aromatic system that can participate in π-π stacking and other non-covalent interactions. It is often used as a bioisostere for other aromatic or heterocyclic rings in drug design. researchgate.netnih.gov

Structural Rigidity and Planarity: The thiazole ring provides a rigid scaffold that helps to position appended functional groups in a defined spatial orientation, which is often a prerequisite for specific molecular recognition.

The 2-aminothiazole (B372263) functionality has been described as a versatile scaffold in drug discovery, and its derivatives have been developed for a wide array of therapeutic areas. researchgate.netnih.gov The amino group of 2-aminothiazole is an active functional group that can be readily modified to build diverse libraries of compounds with a range of biological activities. researchgate.net

Positional Isomerism and its Influence on Activity Profiles

A study on benzylidene-hydrazinyl-thiazole derivatives with a methyl group at either the 3- or 4-position of a piperidine (B6355638) ring demonstrated the profound effect of this positional isomerism. nih.gov It was found that the 4-methyl derivatives generally showed more selectivity and established stronger molecular contacts compared to their 3-methyl counterparts. nih.gov This highlights that subtle changes in the location of a substituent can lead to significant differences in molecular interactions.

Similarly, the positioning of a nitro substituent (ortho, meta, or para) on a benzamide (B126) ring attached to a benzothiazole (B30560) core was shown to influence the compound's crystal packing, absorption, and fluorescence properties. mdpi.com The ortho-nitro substituted isomer, for example, exhibited a distorted geometry due to steric hindrance, which in turn affected its photophysical properties. mdpi.com

The isosteric replacement of the thiazole ring with an oxazole (B20620) ring, a form of structural isomerism, also leads to significant changes in physicochemical properties. In a series of N-heterocyclylcarboxamides, the oxazole-containing compounds were found to be significantly more hydrophilic and water-soluble than their thiazole isosteres. mdpi.com

The following table illustrates the influence of positional isomerism on the properties of thiazole derivatives.

Compound Series Isomeric Feature Observation
Benzylidene-hydrazinyl-thiazoles3-methyl vs. 4-methyl on piperidine ring4-methyl derivatives showed stronger and more selective molecular contacts. nih.gov
N-(Benzo[d]thiazol-2-yl)-nitrobenzamideOrtho vs. Meta vs. Para-nitro substituentThe position of the nitro group influenced crystal structure and photophysical properties. The ortho-isomer had the highest quantum yield. mdpi.com
N-heterocyclylcarboxamidesThiazole vs. Oxazole ringThe oxazole derivatives were significantly more hydrophilic and water-soluble. mdpi.com
Quinoline-based aromatic oligoamidesPosition of fluorophore on quinolineA substituent at position 2 resulted in stronger chiroptical features than at position 6. nih.gov

Computational Contributions to SAR Analysis

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships of 2-iminothiazole analogues without the need for exhaustive synthesis and testing. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide valuable insights into the structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their activity. For 2-aminothiazole derivatives, 3D-QSAR pharmacophore models have been developed to predict the activity of new compounds and to guide in silico drug screening. nih.gov These models help in identifying key structural features, or pharmacophores, that are essential for activity. In one study, a QSAR model for 2-amino thiazole derivatives identified important variables such as atomic volume, atomic charges, and Sanderson's electronegativity in designing new lead compounds. nih.gov

Molecular Docking simulations are employed to predict the binding mode of a ligand within the active site of a target macromolecule. This allows researchers to visualize the interactions between the 2-iminothiazole analogue and its binding partner, helping to explain the observed SAR. For example, docking studies have been used to rationalize why certain substituents or positional isomers exhibit better activity by showing how they fit into a binding pocket and form specific interactions. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, assessing the stability of the predicted binding mode. nih.gov This can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified through docking.

Density Functional Theory (DFT) calculations are used to determine the optimized geometrical configurations and electronic properties of the synthesized compounds. researchgate.net By analyzing parameters like the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and global reactivity indices, researchers can understand the reactive sites of the molecules and their potential for interaction. researchgate.net For example, MEP analysis can identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net

These computational approaches provide a rational basis for designing new 2-iminothiazole analogues with desired properties and for interpreting the experimental SAR data.

Applications of 2 Imino 5 Methylthiazol 3 2h Amine and Its Derivatives in Advanced Chemical Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The 2-aminothiazole (B372263) scaffold is a fundamental component in the design and synthesis of a wide array of complex molecules, including those with therapeutic potential. nih.gov Its utility as a versatile building block stems from the reactive sites within the molecule, primarily the amino group and the potential for substitution on the thiazole (B1198619) ring. This allows for the construction of larger, more intricate structures through various chemical transformations.

Researchers have successfully utilized 2-aminothiazole derivatives to synthesize novel compounds with potential anticancer activities. nih.gov For instance, a series of 2-aryl-4-amino-5-(3,4,5-trimethoxybenzoyl) thiazoles were developed and optimized as novel anticancer agents. rjptonline.org In another study, the modification of the 2-amino group to a 2-amide has been a fruitful strategy. Fan and coworkers synthesized a new class of steroidal derivatives with a D-ring substituted benzamidothiazole, which exhibited antiproliferative activity against human prostate and ovarian cancer cell lines. nih.gov

The reactivity of the amino group is a key feature that is often exploited. It can readily undergo reactions with various electrophiles to introduce diverse functionalities. For example, reaction with chloroacetyl chloride leads to the formation of chloroacetyl amino derivatives, which can be further elaborated. semanticscholar.org Similarly, condensation reactions with aldehydes are commonly employed to form Schiff bases, which are precursors to a variety of other compounds. rjptonline.orgnih.gov

The following table provides examples of complex molecules synthesized using 2-aminothiazole derivatives as building blocks:

Starting MaterialReagentsProductApplication/Significance
2-Amino-5-(4-acetylphenylazo)-thiazoleChloroacetyl chloride, Triethylamine2-Chloroacetylamino-5-(4-acetylphenylazo)-thiazoleIntermediate for further derivatization
2-Amino-5-(4-acetylphenylazo)-thiazoleBenzoyl chloride2-Benzoylamino-5-(4-acetylphenylazo)-thiazoleBioactive molecule
Ethyl 4-bromo-3-oxopentanoateThiourea (B124793)Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetateIntermediate for heterocycle synthesis
2-Aminothiazole derivativeAromatic aldehydesSchiff's basesPrecursors for 2-substituted aminothiazoles

Precursors for Other Nitrogen and Sulfur-Containing Heterocycles

The 2-aminothiazole core is a valuable precursor for the synthesis of a variety of other nitrogen and sulfur-containing heterocyclic systems. jocpr.comnih.gov The inherent reactivity of the thiazole ring and its substituents allows for ring-closing and ring-transformation reactions, leading to the formation of new heterocyclic frameworks.

One common transformation involves the use of 2-aminothiazole derivatives to construct fused heterocyclic systems. For example, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, synthesized from the reaction of ethyl 4-bromo-3-oxopentanoate and thiourea, serves as a key intermediate. nih.gov This intermediate can be further reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then cyclized in the presence of carbon disulfide to yield a 1,3,4-oxadiazole-2-thiol (B52307) moiety attached to the thiazole ring. nih.gov

Furthermore, the 2-amino group can participate in cyclization reactions to form new rings. For instance, the reaction of 2-amino-5-(4-acetylphenylazo)-thiazole derivatives with hydrazine hydrate can lead to the formation of pyrazole (B372694) rings fused or attached to the thiazole system. semanticscholar.org

The synthesis of bis(2-aminothiazole)sulfide derivatives represents another important application. jocpr.com These compounds can be prepared directly from 2-aminothiazoles through a two-step halogenation/nucleophilic substitution protocol. jocpr.com This methodology provides an efficient route to sulfur-containing heterocyclic compounds with potential applications in materials science and medicinal chemistry.

The table below summarizes some of the heterocyclic systems synthesized from 2-aminothiazole precursors:

2-Aminothiazole PrecursorReagentsResulting Heterocycle
Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetateHydrazine hydrate, Carbon disulfide, Potassium hydroxide1,3,4-Oxadiazole-2-thiol fused to thiazole
2-Amino-5-(4-acetylphenylazo)-thiazole derivativesHydrazine hydratePyrazole-thiazolidine derivatives
2-Aminothiazole derivativesThiourea, Iodine5,5´-bis(2-aminothiazole)sulfide
2-Aminothiazole derivativesBromine, Sodium hydrogen carbonate, Sodium sulfide5,5´-bis(2-aminothiazole)sulfide

Contributions to Methodological Advancements in Organic Synthesis

The use of 2-aminothiazole derivatives has contributed to the development of new and efficient synthetic methodologies. The challenges associated with the synthesis of certain 2-aminothiazole derivatives, such as harsh reaction conditions and low yields, have spurred the development of improved methods. jocpr.com

The development of microwave-assisted synthesis has also been applied to the preparation of 2-aminothiazole derivatives. nih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate was achieved in just 5 minutes under microwave irradiation, with a good yield. nih.gov

Furthermore, the exploration of new catalytic systems for reactions involving 2-aminothiazoles is an active area of research. The use of catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. These methodological advancements not only facilitate the synthesis of known 2-aminothiazole derivatives but also open up new avenues for the discovery of novel compounds with unique properties. jocpr.com

Future Research Directions and Emerging Perspectives in 2 Imino 5 Methylthiazol 3 2h Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic methodologies is a cornerstone of modern chemical research. For 2-imino-5-methylthiazol-3(2H)-amine and its analogues, future efforts are likely to concentrate on greener and more efficient routes that minimize waste and energy consumption.

One promising approach involves the use of supported catalysts, such as montmorillonite (B579905) MK10 impregnated with zinc chloride (Zn-MK10). This method has demonstrated high yields (90%) in the synthesis of related thiazole (B1198619) derivatives, offering a "green chemistry" alternative that allows for easy catalyst recovery and reuse. chemicalbook.com The reaction is carried out in o-xylene (B151617) at reflux for 24 hours. chemicalbook.com

Microwave-assisted synthesis is another area ripe for exploration. This technique has been successfully employed in the Ullmann condensation to produce 2-phenoxyquinoline-3-carboxylic acids in high yields, suggesting its potential applicability to the synthesis of this compound derivatives. researchgate.net Microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.gov

Deeper Computational Modeling for Predictive Reactivity and Structure

Computational chemistry offers powerful tools for predicting the reactivity and structural properties of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, deeper computational modeling can provide invaluable insights into its electronic structure, reactivity, and interactions with other molecules.

Future research will likely involve the use of advanced quantum mechanical methods to:

Predict Reaction Mechanisms: Elucidate the detailed mechanisms of known and novel synthetic reactions, including the identification of transition states and intermediates. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential to predict sites of electrophilic and nucleophilic attack, thus guiding derivatization strategies.

Model Spectroscopic Data: Accurately predict spectroscopic properties such as NMR and IR spectra to aid in the characterization of new compounds and to understand the relationship between structure and spectroscopic signatures.

By combining computational predictions with experimental results, researchers can develop a more comprehensive understanding of the chemical behavior of this compound and its derivatives.

Development of Advanced Derivatization Strategies for Enhanced Chemical Utility

The functionalization of the this compound scaffold is crucial for tuning its properties and expanding its applications. Future research will focus on developing advanced derivatization strategies to introduce a wide range of functional groups and build more complex molecular architectures.

A key strategy involves the reaction of the amino group of the thiazole ring. For instance, condensation reactions with various aldehydes can lead to the formation of Schiff bases, which are versatile intermediates for the synthesis of a diverse array of heterocyclic compounds. nih.gov The synthesis of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showcases the potential for creating complex molecules with potentially interesting properties. nih.gov

Another approach is the reaction with bis(methylthio)methylene malononitrile, which has been shown to yield 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo[3,2-a]pyrimidines. researchgate.net The resulting 7-methylthio group can be further displaced by various nucleophiles, such as aryl amines, phenols, and active methylene (B1212753) compounds, to generate a library of 7-substituted derivatives. researchgate.net This highlights the potential for creating a wide range of compounds with diverse functionalities.

Future work in this area will likely explore:

Novel Coupling Reactions: Employing modern cross-coupling methodologies to introduce aryl, heteroaryl, and alkyl groups at various positions of the thiazole ring.

Click Chemistry: Utilizing click reactions for the efficient and specific conjugation of this compound to other molecules, such as polymers or biomolecules.

Multicomponent Reactions: Designing multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials in a single step.

These advanced derivatization strategies will be instrumental in unlocking the full potential of the this compound scaffold for various chemical applications.

Investigation of Tautomeric and Conformational Dynamics in Solution and Solid State

The existence of tautomers and different conformations can significantly influence the chemical and physical properties of a molecule. For this compound, a thorough investigation of its tautomeric and conformational dynamics is essential for a complete understanding of its behavior.

The compound can exist in different tautomeric forms, including the 2-amino-5-methylthiazole (B129938) form. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH. Future research should employ a combination of experimental techniques, such as NMR and UV-Vis spectroscopy, and computational methods to:

Identify and Quantify Tautomers: Determine the relative populations of different tautomers in various environments.

Investigate Interconversion Rates: Measure the rates of tautomeric interconversion to understand the dynamics of the system.

Analyze Conformational Preferences: In the solid state, X-ray crystallography can provide precise information about the preferred conformation. In solution, techniques like NOESY NMR spectroscopy can be used to study conformational dynamics.

A deeper understanding of the tautomeric and conformational landscape of this compound will be crucial for interpreting its reactivity, spectroscopic data, and potential interactions in different chemical and biological systems.

Q & A

Q. What are the optimal synthetic routes for 2-Imino-5-methylthiazol-3(2H)-amine, and what factors influence reaction yields?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiazol-2-ylamine derivatives and aldehydes or ketones under acidic reflux conditions. For example:

  • Step 1: React 2-aminothiazol-4(5H)-one with a methyl-substituted aldehyde (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid under reflux for 3–5 hours .
  • Step 2: Optimize yields by adjusting stoichiometry (1.0–1.1 equiv of aldehyde) and using microwave-assisted synthesis to reduce reaction time .

Key Factors Influencing Yields:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate imine formation but may degrade sensitive groups.
SolventAcetic acid or ethanolPolar protic solvents enhance proton transfer in imine synthesis.
CatalystPiperidine (0.1–0.5 mol%)Catalyzes Schiff base formation in hydrazine-based reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • 1H-NMR: Resolves imine (NH) and methyl group protons. For example, NH signals appear at δ 9.1–10.5 ppm, while aromatic protons show splitting patterns (e.g., δ 6.85–7.11 ppm for dihydroxy phenyl derivatives) .
  • X-ray Crystallography: Confirms molecular geometry and hydrogen-bonding networks. Thiazole rings often exhibit planar configurations with bond angles of ~120° .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 168.2 for C₅H₇N₃S) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or stability of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites. For example, the imine nitrogen (N-H) is prone to electrophilic attack due to high electron density .
  • Molecular Dynamics (MD): Simulate solvation effects in biological systems. Polar solvents like water stabilize the thiazole ring via hydrogen bonding .
  • SAR Studies: Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using QSAR models .

Case Study:
Replacing the methyl group with a trifluoromethyl group increases lipophilicity (logP from 1.2 to 2.8), enhancing membrane permeability in antimicrobial assays .

Q. What strategies resolve contradictions in biological activity data for thiazol-2-amine derivatives?

Methodological Answer:

  • Dose-Response Curves: Establish EC₅₀ values across multiple assays. For instance, antitumor activity may vary between MTT and colony formation assays due to metabolic interference .
  • Control Experiments: Use isosteric analogs (e.g., replacing S with O in the thiazole ring) to isolate electronic vs. steric effects .
  • Meta-Analysis: Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Example Contradiction:
A derivative showed IC₅₀ = 12 µM in breast cancer cells (MCF-7) but was inactive in lung cancer (A549). Further analysis revealed differential expression of thiazole-sensitive kinases (e.g., EGFR vs. HER2) .

Q. How are coordination complexes of this compound synthesized, and what are their applications?

Methodological Answer:

  • Template Synthesis: React the ligand with metal salts (e.g., CoCl₂·6H₂O or Cu(OAc)₂) in ethanol/water. Two ligand molecules coordinate via the imine and thiazole N atoms, forming octahedral complexes .
  • Applications:
    • Catalysis: Co(II) complexes catalyze asymmetric aldol reactions with >90% enantiomeric excess .
    • Anticancer Agents: Cu(II) complexes induce apoptosis via ROS generation in HeLa cells (IC₅₀ = 8.7 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.